molecular formula C14H12F6O2 B12292622 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B12292622
M. Wt: 326.23 g/mol
InChI Key: ATJVRZUWIFGHBA-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is a compound with the molecular formula C14H12F6O2 and a molecular weight of 326.23 g/mol. This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable research chemical in various scientific fields.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be achieved through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopentanecarboxylic acid in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods often involve the use of whole-cell biocatalysts in a deep-eutectic solvent-containing micro-aerobic medium system . This method enhances the catalytic efficiency and yield of the desired product.

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]cyclopentanol using reducing agents such as sodium borohydride.

    Oxidation: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include halides and organometallic compounds.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific molecular pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can inhibit or activate specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound is often used as a chiral intermediate in pharmaceutical synthesis.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its reactivity in forming urethanes and ureas.

    3,5-Bis(trifluoromethyl)benzyl chloride: Utilized in the synthesis of various trifluoromethylated compounds.

The uniqueness of this compound lies in its cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H12F6O2

Molecular Weight

326.23 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H12F6O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(11(21)22)3-1-2-4-12/h5-7H,1-4H2,(H,21,22)

InChI Key

ATJVRZUWIFGHBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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